Estradiol-17beta-decanoate can be derived from natural sources or synthesized chemically. It belongs to the class of compounds known as estrogens, which are steroid hormones responsible for the development and regulation of the female reproductive system and secondary sexual characteristics. This compound is specifically categorized under long-acting estrogens due to its esterified form, which provides a sustained release into the bloodstream.
The synthesis of estradiol-17beta-decanoate typically involves the esterification of estradiol with decanoic acid. This reaction can be facilitated through various methods, including:
The yield and purity of estradiol-17beta-decanoate can vary based on the method employed, with enzymatic methods often providing higher specificity and reduced byproducts.
Estradiol-17beta-decanoate undergoes several chemical reactions that are relevant in both synthetic chemistry and biological contexts:
Estradiol-17beta-decanoate exerts its effects primarily through binding to estrogen receptors (ERα and ERβ) located in various tissues, including reproductive organs, bone, and brain. Upon binding, it induces conformational changes in the receptor that promote the recruitment of coactivators and subsequent transcriptional activation of target genes involved in:
The pharmacodynamics involve both genomic (direct gene regulation) and non-genomic (signal transduction pathways) mechanisms .
Relevant data indicates that the compound's lipophilicity enhances its absorption profile when administered via intramuscular or subcutaneous routes .
Estradiol-17beta-decanoate has several important applications in medicine:
Estradiol-17β-decanoate (E2D), also termed estradiol decylate or estradiol 17β-decanoate, is a synthetic estrogen ester derived from 17β-estradiol (E2), the primary endogenous estrogen in humans. Its systematic IUPAC name is [(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate, reflecting its steroidal backbone conjugated with a 10-carbon fatty acid (decanoic acid) at the 17β-hydroxyl position [2] [9]. This esterification modifies the parent hormone’s physicochemical properties, significantly enhancing its lipophilicity (logP ≈ 8.5) compared to unesterified estradiol (logP ≈ 4.0). The decanoate ester increases molecular weight from 272.38 g/mol (estradiol) to 426.64 g/mol, altering solubility profiles and metabolic stability [2] [5] [9].
Table 1: Key Chemical Properties of Estradiol-17β-decanoate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₈H₄₂O₃ | Confirms esterification of estradiol (C₁₈H₂₄O₂) with decanoic acid (C₁₀H₂₀O₂) |
Molecular Weight | 426.64 g/mol | Impacts pharmacokinetics and formulation density |
CAS Registry Number | 13019-61-1 | Unique identifier for chemical databases |
Estradiol Equivalence | 0.6 mg E2D ≈ 0.1 mg estradiol | Indicates lower molar potency due to ester mass |
Lipophilicity (logP) | ~8.5 (estimated) | Dictates tissue distribution and lymphatic absorption potential |
E2D emerged during the 1970s amid efforts to optimize oral estrogen therapy. Early estrogen formulations (e.g., conjugated equine estrogens, Premarin®) faced challenges like hepatic first-pass metabolism and suboptimal pharmacokinetics. Researchers sought esters that could bypass intestinal degradation while sustaining physiological estrogen ratios [1] [5].
E2D represented a paradigm shift in oral estrogen delivery by potentially enabling physiological estradiol-to-estrone (E2:E1) ratios, a critical factor in minimizing metabolic side effects.
Table 2: Impact of Administration Route on Estrogen Ratios
Estrogen Form | Route | E2:E1 Ratio | Biological Significance |
---|---|---|---|
Micronized Estradiol | Oral | 1:5 | High estrone may increase thrombosis risk via hepatic effects |
Transdermal Estradiol | Skin | 1:1 | Mimics ovarian secretion, lower thrombosis risk |
Estradiol-17β-decanoate | Oral (in oil) | 1:1.7–1:2 | Near-physiological; avoids hepatic first-pass |
Natural Premenopausal | Endogenous | 1:2 | Optimal for tissue-specific estrogenic effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0